molecular formula C27H34N4O10 B1678837 Razinodil CAS No. 30271-85-3

Razinodil

Cat. No.: B1678837
CAS No.: 30271-85-3
M. Wt: 574.6 g/mol
InChI Key: KUUKBTYSAHIXTN-UHFFFAOYSA-N
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Description

Razinodil: is a coronary vasodilator developed to reduce blood pressure by dilating blood vessels. It has been investigated for its potential use in treating ischemic myocardial diseases. The compound has shown promising results in increasing coronary blood flow without significantly increasing oxygen consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Razinodil can be synthesized through a multi-step process involving the reaction of various organic compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Razinodil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: : The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Chemistry: : In chemistry, Razinodil is used as a model compound to study the effects of coronary vasodilators on blood vessels. Researchers investigate its chemical properties, stability, and interactions with other compounds .

Biology: : In biological research, this compound is studied for its effects on cellular processes and its potential therapeutic applications. It has been shown to improve coronary blood flow and reduce myocardial oxygen consumption, making it a valuable compound for cardiovascular research .

Medicine: : In medicine, this compound is being investigated for its potential use in treating ischemic myocardial diseases. Clinical trials have shown that it can improve the survival rate of animals after induced heart attacks, indicating its potential as a therapeutic agent .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs for cardiovascular diseases. Its unique properties make it a valuable compound for formulating medications that target coronary vasodilation .

Mechanism of Action

Razinodil exerts its effects by dilating blood vessels, which reduces blood pressure and increases coronary blood flow. The compound targets specific molecular pathways involved in vasodilation, including the relaxation of smooth muscle cells in the blood vessel walls. This action is mediated through the inhibition of calcium influx and the activation of potassium channels, leading to the relaxation of the vascular smooth muscle .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Razinodil include other coronary vasodilators such as nitroglycerin, isosorbide dinitrate, and amlodipine. These compounds also work by dilating blood vessels and reducing blood pressure .

Uniqueness: : this compound is unique in its ability to increase coronary blood flow without significantly increasing myocardial oxygen consumption. This property makes it particularly valuable for treating ischemic myocardial diseases, where oxygen supply to the heart is critical .

Conclusion

This compound is a promising compound with significant potential in the treatment of cardiovascular diseases. Its unique properties and mechanism of action make it a valuable tool for scientific research and pharmaceutical development. Further studies are needed to fully understand its therapeutic potential and optimize its use in clinical settings.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

30271-85-3

Molecular Formula

C27H34N4O10

Molecular Weight

574.6 g/mol

IUPAC Name

[1-morpholin-4-yl-3-(6,7,8-trimethoxy-4-oxo-1,2,3-benzotriazin-3-yl)propan-2-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H34N4O10/c1-34-19-11-16(12-20(35-2)23(19)37-4)27(33)41-17(14-30-7-9-40-10-8-30)15-31-26(32)18-13-21(36-3)24(38-5)25(39-6)22(18)28-29-31/h11-13,17H,7-10,14-15H2,1-6H3

InChI Key

KUUKBTYSAHIXTN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC

Appearance

Solid powder

30271-85-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(gamma-morpholino-beta-(3,4,5-trimethoxy-benzoyloxy)propyl)-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone
razinodil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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